4-Ethynyl-1-isobutoxy-2-nitrobenzene
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Overview
Description
4-Ethynyl-1-isobutoxy-2-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, an isobutoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-isobutoxy-2-nitrobenzene typically involves the following steps:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Isobutoxylation: The isobutoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, ethynylation, and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethynyl group may be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
4-Ethynyl-1-isobutoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-isobutoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups:
Ethynyl Group: Can participate in π-π interactions and hydrogen bonding.
Isobutoxy Group: Provides hydrophobic interactions and steric effects.
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
4-Ethynyl-1-nitrobenzene: Lacks the isobutoxy group, making it less hydrophobic.
4-Isobutoxy-1-nitrobenzene: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
4-Ethynyl-1-isobutoxybenzene: Lacks the nitro group, making it less electron-withdrawing.
Uniqueness: 4-Ethynyl-1-isobutoxy-2-nitrobenzene is unique due to the combination of its ethynyl, isobutoxy, and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-ethynyl-1-(2-methylpropoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-10-5-6-12(16-8-9(2)3)11(7-10)13(14)15/h1,5-7,9H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBNWMBQKINIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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